

# ertugliflozin amputation risk assessment clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

[Get Quote](#)

## Amputation Events in Ertugliflozin Clinical Trials

The table below summarizes the incidence of lower limb amputation reported across key **ertugliflozin** trials.

| Trial / Analysis                        | Patient Population                    | Ertugliflozin 5 mg | Ertugliflozin 15 mg | Placebo / Control              | Notes & Statistical Significance                                                |
|-----------------------------------------|---------------------------------------|--------------------|---------------------|--------------------------------|---------------------------------------------------------------------------------|
| <b>Pooled Phase 3 Studies</b> [1]       | T2DM patients (Pooled from 7 studies) | 0.2%               | 0.5%                | 0.1% (non-ertugliflozin group) | An association with ertugliflozin was considered "uncertain."                   |
| <b>VERTIS CV (2020)</b> [2] [3]         | T2DM with established CVD (n~8,246)   | 2.1%               | 2.0%                | 1.6%                           | The result was <b>not statistically significant</b> (p>0.05).                   |
| <b>Meta-Analysis of RCTs (2021)</b> [4] | Mixed (15 trials, n=63,716)           |                    | Pooled Analysis     |                                | No significant difference in amputation events for SGLT2 inhibitors as a class. |

## Detailed Experimental Data and Protocols

To assess amputation risk accurately, the clinical trials employed rigorous methodologies:

- **Study Designs:** The primary data comes from large-scale, randomized, double-blind, placebo-controlled trials, which is the gold standard for evaluating drug safety [1] [5] [2]. The most definitive data comes from the **VERTIS CV** cardiovascular outcomes trial, which was specifically designed to satisfy FDA regulatory requirements for cardiovascular safety [2] [3].
- **Safety Analysis Pools:** Safety was evaluated in two pre-specified analysis pools [1]:
  - **Placebo Pool:** Used for direct comparison, comprised of 26-week data from three similarly designed studies (n=1,544).
  - **Broad Pool:** Used to assess lower frequency events, comprised of all seven Phase 3 studies, including patients with moderate renal impairment, with treatment durations up to 104 weeks (n=4,849).
- **Event Adjudication:** To ensure consistency, certain events, including amputations, were reviewed and confirmed by blinded, external clinical adjudication committees [1]. This process helps eliminate bias in classifying and reporting serious adverse events.
- **Statistical Analysis:** Safety analyses were conducted on the "All Subjects As Treated" population, which includes all randomized patients who received at least one dose of the study medication [1]. For amputation, data from the "all post-randomization follow-up" period was used to provide the most thorough assessment of this infrequent event [1].

## Interpretation and Comparative Risk

When interpreting this data, it's crucial to consider the broader context:

- **Class-Wide Perspective:** The amputation signal was first clearly identified with **canagliflozin** in the CANVAS program [6] [7]. However, subsequent meta-analyses of randomized controlled trials have concluded that this risk does not appear to be a **class-wide effect** for all SGLT2 inhibitors [4] [7]. The data for **ertugliflozin** is consistent with this finding.
- **Mechanism and Patient Profile:** The biological mechanism for amputation with SGLT2 inhibitors is not fully understood but may be related to volume depletion and potential tissue hypoperfusion in susceptible individuals [7]. It is important to note that patients with type 2 diabetes, particularly those with established cardiovascular disease (like the participants in VERTIS CV), already have a significantly elevated baseline risk for amputations due to complications like peripheral arterial disease [3].

The following diagram illustrates the typical workflow for assessing this risk in a clinical trial setting, from patient enrollment to final analysis.



[Click to download full resolution via product page](#)

## Overall Conclusion for Professionals

For researchers and drug development professionals, the evidence indicates that while a numerical imbalance in amputation rates was observed in some trials, no statistically significant or clinically confirmed signal has been established for **ertugliflozin**. This profile differentiates it from canagliflozin and suggests that amputation risk is not a class-wide effect of SGLT2 inhibitors.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Safety of Ertugliflozin in Patients with Type 2 Diabetes Mellitus [pmc.ncbi.nlm.nih.gov]
2. Merck and Pfizer's SGLT2 Inhibitor STEGLATRO™ (ertugliflozin)... [pfizer.com]
3. Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular... [acc.org]
4. Effects of Sodium-Glucose Cotransporter 2 on Amputation ... [pmc.ncbi.nlm.nih.gov]
5. Design and baseline characteristics of the eValuation ... [sciencedirect.com]
6. Association between sodium-glucose cotransporter 2 (SGLT2 ... [journals.plos.org]
7. Risk of amputation associated with sodium-glucose co ... [sciencedirect.com]

To cite this document: Smolecule. [ertugliflozin amputation risk assessment clinical trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002102#ertugliflozin-amputation-risk-assessment-clinical-trials>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)